2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
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Overview
Description
2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a naphthalen-2-yloxy group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-1-naphthaldehyde and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of anhydrous potassium carbonate in N,N-dimethylformamide as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, its ability to form hydrogen bonds and π-π interactions with proteins may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- methyl 2-(naphthalen-1-yloxy)propanoate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-(prop-2-yn-1-yloxy)-1-naphthaldehyde
Uniqueness
2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core with naphthalen-2-yloxy and prop-2-yn-1-yl groups. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-prop-2-ynylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-2-13-23-20-10-6-5-9-19(20)22-21(23)15-24-18-12-11-16-7-3-4-8-17(16)14-18/h1,3-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFIHPOAJULLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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